molecular formula C14H20ClN3O B3038798 [3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine CAS No. 903432-32-6

[3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine

Cat. No.: B3038798
CAS No.: 903432-32-6
M. Wt: 281.78 g/mol
InChI Key: PBECKQQGGHBLGN-UHFFFAOYSA-N
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Description

[3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine: is an organic compound with the molecular formula C14H20ClN3O . This compound is characterized by the presence of a chloro-substituted phenyl ring and a piperazine moiety with an isobutyryl group. It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of [3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine typically begins with commercially available starting materials such as 3-chloroaniline and 4-isobutyrylpiperazine.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro group in the phenyl ring can be substituted with various nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, sodium hydroxide.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals.
  • Studied for its interactions with various biological targets.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • [3-Chloro-2-(4-methylpiperazin-1-yl)phenyl]amine
  • [3-Chloro-2-(4-ethylpiperazin-1-yl)phenyl]amine
  • [3-Chloro-2-(4-propylpiperazin-1-yl)phenyl]amine

Comparison:

  • Structural Similarity: All these compounds share a common core structure with variations in the substituent groups attached to the piperazine ring.
  • Unique Properties: [3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine is unique due to the presence of the isobutyryl group, which can influence its chemical reactivity and biological activity.
  • Applications: While similar compounds may have overlapping applications, the specific properties of this compound make it particularly suitable for certain research and industrial applications.

Properties

IUPAC Name

1-[4-(2-amino-6-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-10(2)14(19)18-8-6-17(7-9-18)13-11(15)4-3-5-12(13)16/h3-5,10H,6-9,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBECKQQGGHBLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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